

# Physical and chemical properties of N-Nitrosoanatabine-d4

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# N-Nitrosoanatabine-d4: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of **N-Nitrosoanatabine-d4**, a deuterated analog of the tobacco-specific nitrosamine, N-Nitrosoanatabine (NAT). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or have an interest in tobacco-specific nitrosamines and their isotopically labeled standards.

## **Core Physical and Chemical Properties**

**N-Nitrosoanatabine-d4** is primarily utilized as a stable isotope-labeled internal standard in analytical methodologies, particularly in mass spectrometry-based quantification of N-Nitrosoanatabine in various matrices.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure accurate and precise measurements by compensating for variations during sample preparation and analysis.

The key physical and chemical properties of **N-Nitrosoanatabine-d4** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, are predicted values for the non-deuterated analog.



Property	Value	Source(s)
Chemical Name	(R,S)-N-Nitroso Anatabine- 2,4,5,6-d4	[2]
Synonyms	N-Nitrosoanatabine-d4, NAT-d4, (S)-N-Nitroso Anatabine-d4	[1][2]
CAS Number	1020719-69-0	[1]
Molecular Formula	C10H7D4N3O	[1]
Molecular Weight	193.24 g/mol	[1]
Appearance	Colourless to Dark Orange Oil to Solid; Yellow to Dark Yellow Solid	[1]
Purity	>95% (HPLC)	[1]
Isotopic Purity	>95% (d4)	[1]
Melting Point	Not available	
Boiling Point	367.8 ± 42.0 °C (Predicted for non-deuterated analog)	[3]
Solubility	Slightly soluble in Chloroform and Methanol.	[1]
Storage Conditions	+4°C or -20°C, Inert atmosphere, Protect from light.	[1][4]

# **Experimental Protocols**

**N-Nitrosoanatabine-d4** is a critical component in the quantitative analysis of N-Nitrosoanatabine, a known carcinogen found in tobacco products.[5] The following sections detail a general experimental protocol for the analysis of tobacco-specific nitrosamines (TSNAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **N-Nitrosoanatabine-d4** as an internal standard.



# Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The accurate quantification of N-Nitrosoanatabine requires efficient extraction from the sample matrix and removal of interfering substances. Solid-phase extraction is a common technique for sample cleanup.[6][7][8]

#### Materials:

- Sample containing tobacco-specific nitrosamines (e.g., tobacco extract, biological fluid)
- N-Nitrosoanatabine-d4 internal standard solution
- Extraction solvent (e.g., aqueous citrate buffer, toluene)
- SPE cartridge (e.g., C18 or a mixed-mode cation exchange polymer)[7]
- Conditioning solvents (e.g., methanol, water)
- Washing solvent (e.g., water, weak organic solvent)
- Elution solvent (e.g., acetonitrile, methanol)

#### Protocol:

- Sample Spiking: Accurately add a known amount of **N-Nitrosoanatabine-d4** internal standard solution to the sample.
- Extraction: Extract the TSNAs from the sample matrix using an appropriate solvent system.
  Sonication can be employed to improve extraction efficiency.[6]
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
- Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent to remove polar impurities.



- Elution: Elute the analytes (including N-Nitrosoanatabine and **N-Nitrosoanatabine-d4**) from the cartridge using a stronger organic solvent.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.



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A generalized workflow for sample preparation using solid-phase extraction.

## **LC-MS/MS** Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of TSNAs.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

#### **Chromatographic Conditions:**

- Column: Reversed-phase C18 column
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid



- Gradient: A suitable gradient elution to separate the TSNAs
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min)
- Injection Volume: 5-10 μL

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and N-Nitrosoanatabine-d4 need to be optimized.

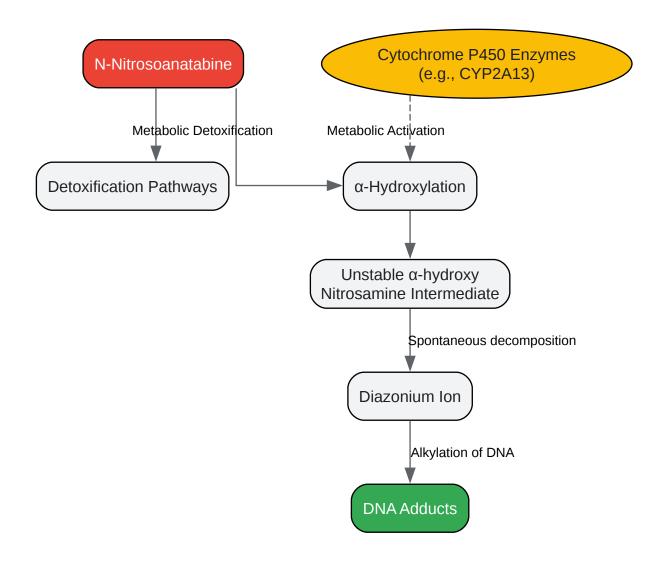
Quantification: The concentration of N-Nitrosoanatabine in the sample is determined by comparing the peak area ratio of the analyte to the **N-Nitrosoanatabine-d4** internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

## **Metabolic Pathway**

The metabolism of N-Nitrosoanatabine, like other tobacco-specific nitrosamines, is primarily mediated by cytochrome P450 (CYP) enzymes.[9][10] While the detailed metabolic pathway of N-Nitrosoanatabine is not as extensively studied as that of N'-nitrosonornicotine (NNN) or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), it is understood to undergo metabolic activation to exert its biological effects. N-Nitrosoanatabine has been shown to be an inhibitor of the metabolism of other TSNAs, such as NNK and NNN, which are catalyzed by CYP2A13. [9][11]

The following diagram illustrates a generalized metabolic activation pathway for a tobaccospecific nitrosamine, which is believed to be similar for N-Nitrosoanatabine. The process involves hydroxylation at the  $\alpha$ -carbon positions, leading to the formation of unstable intermediates that can ultimately form DNA adducts, a key step in carcinogenesis.





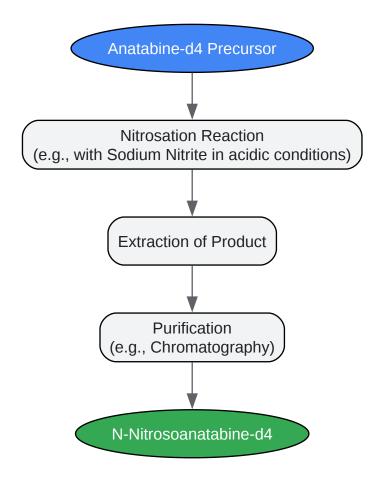
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A generalized metabolic pathway for tobacco-specific nitrosamines.

## **Synthesis Workflow**

The synthesis of **N-Nitrosoanatabine-d4** involves the nitrosation of its precursor, anatabine-d4. The following diagram illustrates a logical workflow for the synthesis of N-Nitrosoanatabine, which can be adapted for its deuterated analog by starting with the appropriately labeled precursor.





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A logical workflow for the synthesis of **N-Nitrosoanatabine-d4**.

This technical guide provides a foundational understanding of the physical and chemical properties of **N-Nitrosoanatabine-d4**, along with practical insights into its application in analytical chemistry. For further detailed information, researchers are encouraged to consult the cited literature.

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